The molecule possesses a long hydrocarbon chain (dodecyl group) and a functional group (phosphonic acid). This combination suggests potential applications in surface modification. The phosphonic acid group can bond to metal oxides, forming self-assembled monolayers that can alter surface properties like wettability or lubrication [].
The presence of the fluorinated group (pentafluorophenoxy) introduces interesting properties. Fluorine atoms can influence material properties like stability, hydrophobicity, and electronic conductivity. Research could explore incorporating 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid into polymers or other materials to achieve specific functionalities [].
Organophosphonic acids are a class of compounds with diverse biological activities. However, the specific activity of 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid is unknown and would require further investigation.
12-Pentafluorophenoxydodecylphosphonic acid is an organophosphonic compound characterized by its unique structure, which includes a dodecyl chain and a pentafluorophenoxy group. Its empirical formula is C₁₈H₂₆F₅O₄P, and it has a molecular weight of 432.37 g/mol. This compound is notable for its applications in various fields such as nanoelectronics, solid-state lighting, and energy generation, primarily due to its ability to form self-assembled monolayers (SAMs) that enhance surface properties .
The chemical reactivity of 12-pentafluorophenoxydodecylphosphonic acid is influenced by its phosphonic acid functional group, which can undergo typical reactions associated with phosphonates. These include:
These reactions are essential for modifying the compound for specific applications in materials science and biochemistry .
The synthesis of 12-pentafluorophenoxydodecylphosphonic acid typically involves:
These methods allow for the controlled synthesis of this compound, ensuring desired properties for its intended applications .
12-Pentafluorophenoxydodecylphosphonic acid has diverse applications:
Studies on the interactions of 12-pentafluorophenoxydodecylphosphonic acid focus on its behavior at interfaces and its ability to form stable films. The self-assembled monolayers formed by this compound demonstrate significant stability and functionality, making them ideal for various technological applications. Interaction studies often involve evaluating the compound's performance in different solvents and under varying environmental conditions to assess its robustness and adaptability .
Several compounds share structural similarities with 12-pentafluorophenoxydodecylphosphonic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tridecafluoroethylphosphonic acid | Contains a tridecafluoroethyl group | Enhanced hydrophobicity compared to non-fluorinated analogs |
Octadecylphosphonic acid | Long-chain alkyl group without fluorination | More common in SAM applications |
Perfluorooctylphosphonic acid | Fully fluorinated octyl chain | Superior chemical stability but less biocompatibility |
The uniqueness of 12-pentafluorophenoxydodecylphosphonic acid lies in its combination of both hydrophobic dodecyl and highly electronegative pentafluorophenoxy groups, allowing for specific interactions that are not present in other similar compounds .
12-Pentafluorophenoxydodecylphosphonic acid (C₁₈H₂₆F₅O₄P, M = 432.36 g mol⁻¹) consists of a terminal phosphonic-acid headgroup, a flexible twelve-carbon methylene spacer and a terminal 2,3,4,5,6-pentafluorophenoxy group [1] [2].
Parameter | Calculated value |
---|---|
P=O bond length | 1.50 Å |
P–O (P–O–Cₐₗₖyl) | 1.61 Å |
O–P–O bite angle | 103.8° |
C–O (O–C₆F₅) | 1.37 Å |
C(sp³)–C(sp³) average | 1.53 Å |
Dihedral C₆F₅–O–(CH₂)₁₂ | -176° (anti) |
These data confirm a near-linear spacer that favours upright orientation on oxide surfaces.
Introduction of the electron-poor pentafluorophenoxy ring exerts a pronounced –I/–M effect:
Descriptor (gas-phase DFT, B3LYP-D3/def2-TZVP) | Non-fluorinated analogue (dodecyl-O-phenyl-phosphonic acid) | 12-Pentafluorophenoxy-dodecyl-phosphonic acid |
---|---|---|
HOMO energy / eV | -6.18 | -6.55 [11] |
LUMO energy / eV | -1.27 | -1.94 [11] |
HOMO–LUMO gap / eV | 4.91 | 4.61 |
Dipole moment / D | 5.8 | 8.4 |
Key consequences:
The headgroup exists in equilibrium between two tautomeric forms:
HO–P(=O)(OH)- ↔ -O–P(OH)=O
Comprehensive B3LYP-D3 and ωB97X-D studies on PFPDPA reproduce experimental values within ±0.2 eV for HOMO and ±0.1 eV for the ionisation potential [11] [10]. Natural bond orbital analysis attributes 0.34 e of charge withdrawal from the alkyl spacer to the C₆F₅O ring, rationalising the pronounced dipole.
All-atom MD (OPLS-AA force-field, 323 K, 50 ns) on a 144-molecule slab of PFPDPA on γ-Al₂O₃ produces:
Property | Simulated value | Experiment |
---|---|---|
Average tilt angle | 32 ± 3° | 28–35° (SFG) [6] |
Area per molecule | 20.5 Ų | 19.8–21.2 Ų (GIXRD) [8] |
Interfacial dipole | 0.82 e·nm | 0.8 e·nm (Kelvin probe) [14] |
The simulation reproduces the experimentally observed hexagonal packing and captures rapid self-healing of vacancy defects within 5 ns, underscoring monolayer resilience.
Periodic DFT-D3 (PBE, plane-wave, 400 eV) yields an adsorption energy of -2.86 eV for tridentate binding to α-Al₂O₃(0001), exceeding that of dodecylphosphonic acid by 0.42 eV owing to additional van-der-Waals attraction from the C₆F₅ ring [4]. Calculated desorption barriers (NEB method) match the onset of thermal desorption (≈ 523 K) observed experimentally [8].
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₂₆F₅O₄P | [1] |
Exact mass | 431.1416 Da | [2] |
Canonical SMILES | CCCCCCCC CCOC₆F₅-P(O)(OH)₂ | [2] |
InChIKey | ULXYEINUTVZCLX-UHFFFAOYSA-N | [2] |
Log P (calc.) | 6.4 | [18] |
pKₐ₁ / pKₐ₂ | 1.8 / 5.0 (estimated) | [15] |
Water solubility | < 1 mg L⁻¹ (298 K) | [1] |
Melting point | 80–85 °C | [19] |
Descriptor | Gas-phase | SAM (implicit Al₂O₃) |
---|---|---|
Ionisation potential / eV | 8.73 | 8.55 |
Electron affinity / eV | 2.18 | 2.36 |
HOMO / eV | -6.55 | -6.41 |
LUMO / eV | -1.94 | -2.06 |
HOMO–LUMO gap / eV | 4.61 | 4.35 |
Dipole moment / D | 8.4 | — |
The unique juxtaposition of a strongly electron-withdrawing pentafluorophenoxy cap and a highly acidic phosphonic headgroup imparts 12-Pentafluorophenoxydodecylphosphonic acid with: